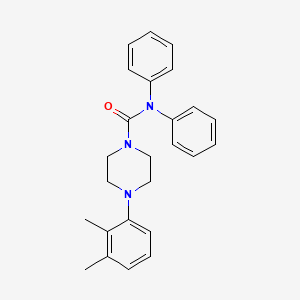
4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Materials Science and Polymer Research
Rigid-rod polyamides and polyimides derived from related chemical structures exhibit remarkable amorphous properties, showcasing excellent thermooxidative stability with no weight loss up to 379−417 °C in air. These materials demonstrate potential in creating polymers with exceptional durability and resistance to thermal degradation, ideal for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998). Additionally, novel polyamides containing 2-diphenylamino-(9,9-dimethylamine) units highlight their use as multicolored electrochromic and high-contrast electrofluorescent materials, suggesting applications in smart windows and displays (Ningwei Sun et al., 2017).
Organometallic Chemistry and Catalysis
In organometallic chemistry, bis(carboxamide) proligands derived from similar structures have been synthesized, leading to the discovery of amidate complexes. These complexes, although not yielding well-defined cations upon reaction with standard borate/borane activators, indicate the potential for further exploration in hydroamination catalysis, albeit at rates currently not useful for practical applications (Gott et al., 2007).
Medicinal Chemistry and Drug Discovery
While the focus is not on drug use or side effects, it's noteworthy that derivatives of N-arylpiperazine-1-carboxamide, a structurally related compound, have shown potential in the treatment of prostate cancer due to their potent androgen receptor (AR) antagonist activities. This suggests that compounds within this chemical class may have utility in developing new therapeutic agents (Kinoyama et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-10-9-15-24(21(20)2)26-16-18-27(19-17-26)25(29)28(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15H,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZCIYEKLKNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2748813.png)
![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)
![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
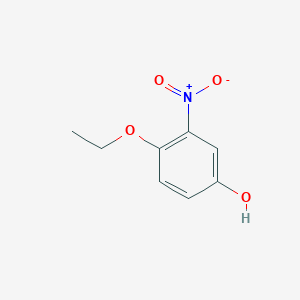
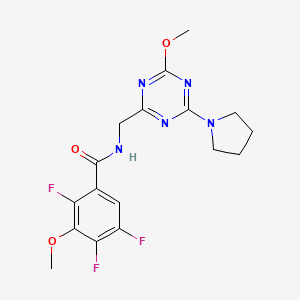
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
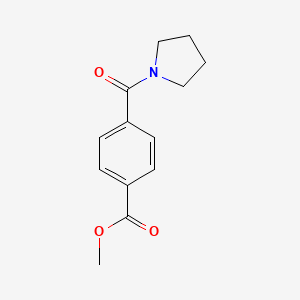
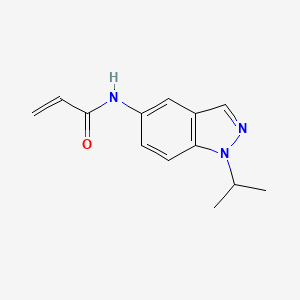
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)